molecular formula C10H18Cl2N4 B1402711 N-methyl-6-(pyrrolidin-3-ylmethyl)pyrimidin-4-amine dihydrochloride CAS No. 1361112-31-3

N-methyl-6-(pyrrolidin-3-ylmethyl)pyrimidin-4-amine dihydrochloride

Cat. No. B1402711
M. Wt: 265.18 g/mol
InChI Key: JUMRUZLIVNIQHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-methyl-6-(pyrrolidin-3-ylmethyl)pyrimidin-4-amine dihydrochloride” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine which contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Scientific Research Applications

Cognitive Disorders and Brain Penetration

N-methyl-6-(pyrrolidin-3-ylmethyl)pyrimidin-4-amine dihydrochloride has been investigated for its potential in treating cognitive disorders. A study found that a closely related compound, PF-04447943, a selective brain penetrant PDE9A inhibitor, showed promise in rodent models for procognitive activity and synaptic stabilization in an amyloid precursor protein transgenic mouse model. This research suggests the potential utility of N-methyl-6-(pyrrolidin-3-ylmethyl)pyrimidin-4-amine dihydrochloride in cognitive research and therapy (Verhoest et al., 2012).

Cholinesterase and Aβ-Aggregation Inhibitors

A class of 2,4-disubstituted pyrimidines, including compounds similar to N-methyl-6-(pyrrolidin-3-ylmethyl)pyrimidin-4-amine dihydrochloride, was found to inhibit both cholinesterase and amyloid-β (Aβ)-aggregation, crucial targets in Alzheimer's Disease (AD) treatment. These findings highlight the therapeutic potential of this compound in neurodegenerative diseases (Mohamed et al., 2011).

Antihypertensive Activity

Research on derivatives of pyrido[2,3-d]pyrimidin-7-amine, closely related to N-methyl-6-(pyrrolidin-3-ylmethyl)pyrimidin-4-amine dihydrochloride, revealed significant antihypertensive activity in spontaneously hypertensive rats. This suggests the potential application of such compounds in managing hypertension (Bennett et al., 1981).

Plant Growth Stimulation

A study on derivatives of 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine, which is structurally related to N-methyl-6-(pyrrolidin-3-ylmethyl)pyrimidin-4-amine dihydrochloride, showed a pronounced plant growth-stimulating effect, indicating potential agricultural applications (Pivazyan et al., 2019).

Antifungal and Insecticidal Activity

Novel pyrimidine derivatives, including those structurally akin to N-methyl-6-(pyrrolidin-3-ylmethyl)pyrimidin-4-amine dihydrochloride, displayed significant antifungal and insecticidal activities, suggesting their potential use in pest control and agriculture (Wang et al., 2018).

Tuberculostatic Activity

Derivatives of N′-methyl-4-(pyrrolidin-1-yl)picolinohydrazide, related to the compound , have been synthesized and tested for activity against Mycobacterium tuberculosis. The results indicate potential applications of these compounds in treating tuberculosis (Bogdanowicz et al., 2012).

Cancer Treatment

Certain pyrimidine derivatives, structurally similar to N-methyl-6-(pyrrolidin-3-ylmethyl)pyrimidin-4-amine dihydrochloride, have been found to exhibit antitumor activities, suggesting potential in cancer treatment research (De-qing, 2011).

Future Directions

The future directions in the study of pyrimidine derivatives are likely to involve the synthesis of new compounds with improved pharmacological properties, the development of more efficient synthesis methods, and further investigation into their mechanisms of action .

properties

IUPAC Name

N-methyl-6-(pyrrolidin-3-ylmethyl)pyrimidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4.2ClH/c1-11-10-5-9(13-7-14-10)4-8-2-3-12-6-8;;/h5,7-8,12H,2-4,6H2,1H3,(H,11,13,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUMRUZLIVNIQHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=NC(=C1)CC2CCNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-6-(pyrrolidin-3-ylmethyl)pyrimidin-4-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-methyl-6-(pyrrolidin-3-ylmethyl)pyrimidin-4-amine dihydrochloride
Reactant of Route 2
N-methyl-6-(pyrrolidin-3-ylmethyl)pyrimidin-4-amine dihydrochloride
Reactant of Route 3
N-methyl-6-(pyrrolidin-3-ylmethyl)pyrimidin-4-amine dihydrochloride
Reactant of Route 4
N-methyl-6-(pyrrolidin-3-ylmethyl)pyrimidin-4-amine dihydrochloride
Reactant of Route 5
N-methyl-6-(pyrrolidin-3-ylmethyl)pyrimidin-4-amine dihydrochloride
Reactant of Route 6
N-methyl-6-(pyrrolidin-3-ylmethyl)pyrimidin-4-amine dihydrochloride

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